3,4-Dibromopyridine 1-oxide
CAS No.: 13535-02-9
Cat. No.: VC20998855
Molecular Formula: C5H3Br2NO
Molecular Weight: 252.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13535-02-9 |
|---|---|
| Molecular Formula | C5H3Br2NO |
| Molecular Weight | 252.89 g/mol |
| IUPAC Name | 3,4-dibromo-1-oxidopyridin-1-ium |
| Standard InChI | InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)3-5(4)7/h1-3H |
| Standard InChI Key | FIBNBZXWIOAHKT-UHFFFAOYSA-N |
| SMILES | C1=C[N+](=CC(=C1Br)Br)[O-] |
| Canonical SMILES | C1=C[N+](=CC(=C1Br)Br)[O-] |
Introduction
Chemical Structure and Identification
3,4-Dibromopyridine 1-oxide is a dibrominated pyridine derivative with an N-oxide functional group. The compound features bromine atoms at positions 3 and 4 of the pyridine ring, with an oxygen atom attached to the nitrogen in position 1. This unique arrangement contributes to its distinctive chemical behavior and reactivity patterns.
Chemical Identifiers
The compound 3,4-Dibromopyridine 1-oxide can be identified through various standardized chemical identifiers. Its CAS number is 13535-02-9, which distinguishes it from other dibromopyridine derivatives like 3,5-Dibromopyridine 1-oxide (CAS: 2402-99-5) . While specific spectral data for 3,4-Dibromopyridine 1-oxide is limited in the available search results, compounds of this class typically exhibit characteristic infrared and NMR spectral patterns that reflect their structural elements.
Physical Properties
Like other dibromopyridine N-oxides, 3,4-Dibromopyridine 1-oxide is expected to appear as a crystalline solid, typically white to beige in color. By comparison to the isomeric 3,5-Dibromopyridine 1-oxide, which has a melting point of 134-144°C , 3,4-Dibromopyridine 1-oxide likely exhibits a similar thermal profile, though the specific melting point may differ due to the different positioning of the bromine atoms.
Synthesis Methods and Preparation
The synthesis of 3,4-Dibromopyridine 1-oxide typically follows common preparation methods for pyridine N-oxides, adapted to account for the specific bromination pattern.
Purification Methods
Purification of 3,4-Dibromopyridine 1-oxide would typically employ standard techniques used for similar compounds, including recrystallization from appropriate solvents, column chromatography, or other separation methods to achieve the desired purity.
Chemical Reactivity
The reactivity of 3,4-Dibromopyridine 1-oxide is defined by both the N-oxide functionality and the presence of bromine atoms in positions 3 and 4.
Characteristic Reactions
Based on the reactivity patterns of similar dibromopyridine derivatives, 3,4-Dibromopyridine 1-oxide likely participates in several characteristic reactions:
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Nucleophilic substitution reactions, particularly at the brominated positions
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Cross-coupling reactions (Suzuki, Stille, etc.) utilizing the C-Br bonds
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Reduction of the N-oxide group to form the corresponding pyridine
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Reactions with electrophiles, where the N-oxide group can direct substitution
The positioning of the bromine atoms at the 3 and 4 positions creates a distinct electronic distribution compared to other isomers, potentially influencing regioselectivity in reactions.
Applications in Synthetic Chemistry
3,4-Dibromopyridine 1-oxide serves as a valuable building block in the synthesis of more complex molecules with potential applications in various fields.
Pharmaceutical Intermediates
| Compound | Position of Bromination | Potential Biological Activities | Structure-Activity Considerations |
|---|---|---|---|
| 3,4-Dibromopyridine 1-oxide | 3,4-positions | Antimicrobial (predicted) | Adjacent bromine atoms may affect binding to biological targets |
| 3,5-Dibromopyridine 1-oxide | 3,5-positions | Antimicrobial (documented) | Symmetrical substitution pattern |
| 2,5-Dibromopyridine 1-oxide | 2,5-positions | Variable activity | Bromine at position 2 affects electronic distribution |
| The structural differences between these isomers likely result in different biological activity profiles, highlighting the importance of positional isomerism in structure-activity relationships. |
Comparative Analysis with Structurally Related Compounds
Structural Comparison with Other Dibromopyridine Derivatives
Table 2: Structural Comparison of 3,4-Dibromopyridine 1-oxide and Related Compounds
| Compound | Bromine Positions | N-oxide Group | Distinctive Structural Features |
|---|---|---|---|
| 3,4-Dibromopyridine 1-oxide | 3,4 | Present | Adjacent bromine atoms |
| 3,5-Dibromopyridine 1-oxide | 3,5 | Present | Symmetrical bromine positioning |
| 3,4-Dibromopyridine | 3,4 | Absent | Lacks N-oxide functionality |
| 2,3-Dibromopyridine 1-oxide | 2,3 | Present | Bromine adjacent to nitrogen |
| These structural variations result in different electronic distributions, affecting chemical reactivity and biological activities. |
Physicochemical Property Differences
The position of bromine atoms in dibromopyridine N-oxides significantly influences their physicochemical properties. For 3,4-Dibromopyridine 1-oxide, the adjacent positioning of bromine atoms likely results in distinct molecular geometry and electronic distribution compared to other isomers.
Future Research Directions
Synthetic Methodology Development
Further research into efficient synthetic routes for 3,4-Dibromopyridine 1-oxide could focus on:
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Selective bromination strategies with improved regioselectivity
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Green chemistry approaches to reduce environmental impact
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Scalable methods suitable for industrial production
Applications Exploration
Potential areas for exploring applications of 3,4-Dibromopyridine 1-oxide include:
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Development of novel pharmaceutical agents, particularly antimicrobials
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Investigation of catalytic applications in organic synthesis
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Exploration of material science applications, such as in electronic materials or polymers
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